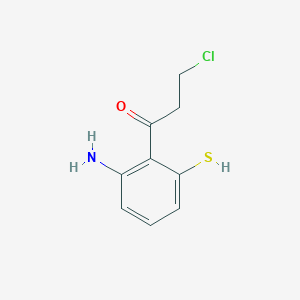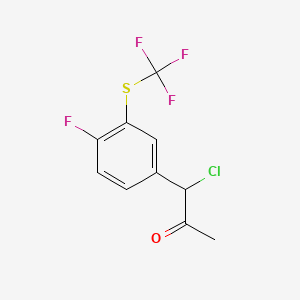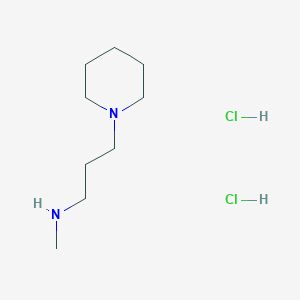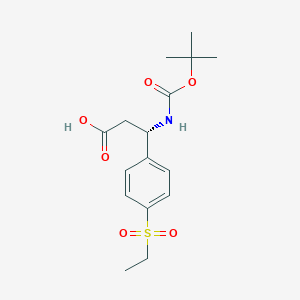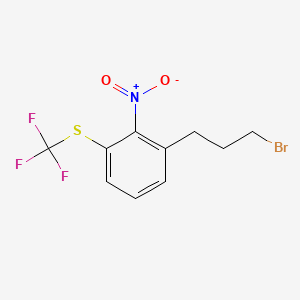
1-(3-Bromopropyl)-2-nitro-3-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-2-nitro-3-(trifluoromethylthio)benzene is an organic compound characterized by the presence of bromine, nitro, and trifluoromethylthio groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-nitro-3-(trifluoromethylthio)benzene typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by nitration and the introduction of the trifluoromethylthio group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and safety standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromopropyl)-2-nitro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can facilitate the substitution of the bromine atom.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while reduction reactions can produce amino-substituted compounds.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-2-nitro-3-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may have potential as bioactive molecules or probes for studying biological processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(3-Bromopropyl)-2-nitro-3-(trifluoromethylthio)benzene exerts its effects depends on its interaction with molecular targets. The presence of the nitro and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include electron transfer, covalent bonding, or non-covalent interactions, leading to various biological or chemical outcomes.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar in structure but lacks the nitro group.
1-Bromo-3-(trifluoromethyl)benzene: Lacks both the nitro and propyl groups.
3-Bromo-1-(trifluoromethyl)benzene: Another structural isomer with different substitution patterns.
Uniqueness
1-(3-Bromopropyl)-2-nitro-3-(trifluoromethylthio)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
Propiedades
Fórmula molecular |
C10H9BrF3NO2S |
|---|---|
Peso molecular |
344.15 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-2-nitro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrF3NO2S/c11-6-2-4-7-3-1-5-8(9(7)15(16)17)18-10(12,13)14/h1,3,5H,2,4,6H2 |
Clave InChI |
QIZWJMNOKJMORZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)SC(F)(F)F)[N+](=O)[O-])CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



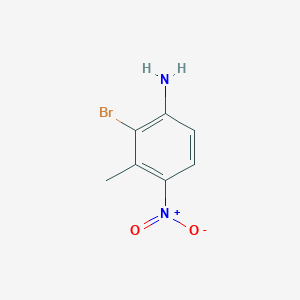
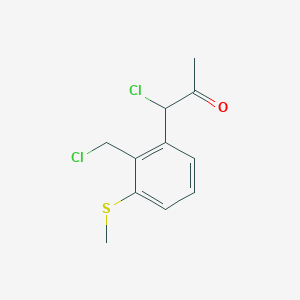
![4,6-Di(2-thienyl)thieno[3,4-c][1,2,5]thiadiazole](/img/structure/B14049970.png)
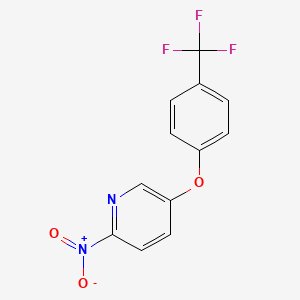
![(E)-3-(2-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14049974.png)
![1,1-Difluorospiro[2.3]hexane-5-carbonitrile](/img/structure/B14049976.png)
